molecular formula C14H24NNaO14S B13431930 sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate

sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate

Cat. No.: B13431930
M. Wt: 485.4 g/mol
InChI Key: HYBYWGBGWQCPKW-UYYNWBDWSA-M
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Description

The compound “sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate” is a complex organic molecule with significant biochemical and industrial relevance. This compound features multiple hydroxyl groups, an acetamido group, and a sulfate ester, making it a versatile entity in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetamido group. The final step involves the sulfation of the hydroxyl group to form the sulfate ester.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex sequence of reactions. The process is optimized for high yield and purity, often involving chromatography for purification and spectroscopic methods for verification of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The sulfate ester can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate involves its interaction with specific molecular targets. The sulfate ester group can interact with proteins and enzymes, altering their activity. The acetamido group can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate
  • Sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl nitrate

Uniqueness

The unique combination of hydroxyl, acetamido, and sulfate ester groups in sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate makes it particularly versatile in chemical reactions and applications. Its ability to interact with a wide range of biological molecules sets it apart from similar compounds.

Properties

Molecular Formula

C14H24NNaO14S

Molecular Weight

485.4 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+;/m1./s1

InChI Key

HYBYWGBGWQCPKW-UYYNWBDWSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+]

Origin of Product

United States

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